molecular formula C13H11N3O4S B13820970 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid

3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid

Cat. No.: B13820970
M. Wt: 305.31 g/mol
InChI Key: PNWDBDXZYGISDO-UHFFFAOYSA-N
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Description

3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid is a complex organic compound that features a pyridine ring, a carbonylhydrazinylidene group, and a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid typically involves the condensation of pyridine-4-carboxaldehyde with benzenesulfonic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzenesulfonic acid derivatives.

Scientific Research Applications

3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxaldehyde: A precursor in the synthesis of the compound.

    Benzenesulfonic acid hydrazide: Another precursor used in the synthesis.

    Pyridazine derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid is unique due to its combination of a pyridine ring and a benzenesulfonic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)

InChI Key

PNWDBDXZYGISDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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